1-(3-Bromophenyl)cyclobutanamine 1-(3-Bromophenyl)cyclobutanamine
Brand Name: Vulcanchem
CAS No.: 1098349-39-3
VCID: VC2913078
InChI: InChI=1S/C10H12BrN/c11-9-4-1-3-8(7-9)10(12)5-2-6-10/h1,3-4,7H,2,5-6,12H2
SMILES: C1CC(C1)(C2=CC(=CC=C2)Br)N
Molecular Formula: C10H12BrN
Molecular Weight: 226.11 g/mol

1-(3-Bromophenyl)cyclobutanamine

CAS No.: 1098349-39-3

Cat. No.: VC2913078

Molecular Formula: C10H12BrN

Molecular Weight: 226.11 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromophenyl)cyclobutanamine - 1098349-39-3

Specification

CAS No. 1098349-39-3
Molecular Formula C10H12BrN
Molecular Weight 226.11 g/mol
IUPAC Name 1-(3-bromophenyl)cyclobutan-1-amine
Standard InChI InChI=1S/C10H12BrN/c11-9-4-1-3-8(7-9)10(12)5-2-6-10/h1,3-4,7H,2,5-6,12H2
Standard InChI Key WIXMLWFYSVFSNY-UHFFFAOYSA-N
SMILES C1CC(C1)(C2=CC(=CC=C2)Br)N
Canonical SMILES C1CC(C1)(C2=CC(=CC=C2)Br)N

Introduction

1-(3-Bromophenyl)cyclobutanamine is an organic compound with the molecular formula C10H12BrN. It features a cyclobutane ring bonded to a phenyl group, with a bromine atom located at the meta position (3-position) of the phenyl ring. This unique substitution pattern contributes to its chemical properties and potential biological activities. The compound is often encountered in research settings, particularly in organic synthesis and medicinal chemistry.

Synthesis Methods

The synthesis of 1-(3-Bromophenyl)cyclobutanamine can be accomplished through several methods, including traditional batch processes and more advanced techniques using continuous flow reactors. These methods are essential for optimizing reaction conditions and improving scalability for production purposes.

Biological Activity and Potential Applications

Research indicates that 1-(3-Bromophenyl)cyclobutanamine may exhibit significant biological activity, particularly in pharmacological contexts. Compounds with similar structures have shown potential as therapeutic agents due to their interactions with biological targets. The brominated phenyl moiety may enhance lipophilicity and alter binding affinities to various receptors, making it a candidate for further investigation in drug discovery.

Comparison with Related Compounds

Several compounds share structural similarities with 1-(3-Bromophenyl)cyclobutanamine, each exhibiting unique properties based on the halogen substitution:

Compound NameStructural FeaturesNotable Differences
1-(4-Bromophenyl)cyclobutanamineBromine at the para positionDifferent electronic properties due to substitution
1-(3-Chlorophenyl)cyclobutanamineChlorine instead of bromineMay exhibit different reactivity and biological activity
1-(3-Fluorophenyl)cyclobutanamineFluorine instead of bromineAltered lipophilicity and potential receptor interactions
1-(3-Iodophenyl)cyclobutanamineIodine instead of bromineIncreased molecular weight; may affect biological interactions

Research Findings and Future Directions

Studies of 1-(3-Bromophenyl)cyclobutanamine's interactions with biological targets are crucial for understanding its pharmacological potential. Preliminary investigations suggest that the compound may interact with various receptors or enzymes, influencing biological pathways. Such studies are essential for elucidating its mechanism of action and therapeutic viability.

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